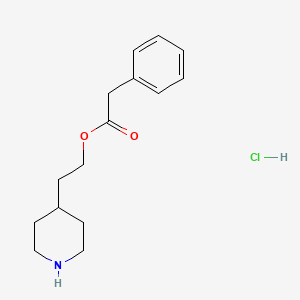

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylethyl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c17-15(12-14-4-2-1-3-5-14)18-11-8-13-6-9-16-10-7-13;/h1-5,13,16H,6-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFBVJZVBAARAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-55-6 | |

| Record name | Benzeneacetic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Initial Preparation

- 2-Phenylacetic acid : a commercially available aromatic acid.

- 2-(2-Piperidinyl)ethanol : a piperidine derivative with a hydroxymethyl group.

- The initial step involves converting 2-phenylacetic acid into its corresponding acid chloride or ester, which facilitates subsequent esterification reactions.

- 2-(2-Piperidinyl)ethanol can be prepared via reduction of suitable precursors or purchased commercially, then used directly in esterification.

Esterification Process

Objective: Synthesize 2-(4-Piperidinyl)ethyl 2-phenylacetate via esterification of 2-phenylacetic acid derivatives with 2-(2-piperidinyl)ethanol.

- Reagents: Acid chloride or activated acid derivatives, 2-(2-piperidinyl)ethanol, and a suitable catalyst such as p-toluenesulfonic acid or acid anhydrides .

- Reaction Conditions:

- Typically conducted under reflux at temperatures around 80-120°C.

- Use of inert solvents like dichloromethane or toluene.

- Catalytic amounts of acid catalysts facilitate ester formation.

- Yield Optimization: Excess alcohol and removal of water via azeotropic distillation improve esterification efficiency.

Data Table 1: Esterification Conditions and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80-120°C | Reflux conditions |

| Catalyst | p-Toluenesulfonic acid, acid anhydride | Catalytic amount |

| Solvent | Dichloromethane, toluene | Facilitates azeotropic removal of water |

| Reaction Time | 4-8 hours | Ensures complete esterification |

| Yield | 85-95% | Optimized with excess alcohol and water removal |

Hydrochloride Salt Formation

Objective: Convert the ester into the hydrochloride salt to enhance stability and solubility.

- Dissolve the ester in anhydrous ethanol or other suitable solvent.

- Add hydrochloric acid gas or concentrated HCl solution under controlled temperature (~0-5°C).

- Stirring ensures complete salt formation.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

- Hydrochloride formation is straightforward, with high yields (>90%) reported in literature.

- The process benefits from low-temperature conditions to prevent decomposition.

Data Table 2: Hydrochloride Salt Formation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Acid used | HCl gas or concentrated HCl | Ensures complete salt formation |

| Temperature | 0-5°C | Maintains salt stability |

| Stirring | Continuous | Ensures uniform reaction |

| Yield | >90% | High purity salt obtained |

Purification and Crystallization

- Filtration to isolate solid hydrochloride salt.

- Washing with cold ethanol or diethyl ether to remove impurities.

- Recrystallization from suitable solvents (e.g., ethanol, acetone) to enhance purity.

- Proper control of crystallization parameters (temperature, solvent ratios) is critical for obtaining high enantiomeric purity if chiral resolution is required.

Optional Chiral Resolution

- Use of chiral resolving agents such as L-tartaric acid .

- Dissolution in a solvent mixture (e.g., acetone and water).

- Crystallization to separate enantiomers based on differential solubility.

- Recrystallization with L-tartaric acid effectively reduces enantiomeric impurities below 2%.

- This method is simpler and more scalable than rectification or chromatography.

Summary of the Overall Synthesis Route

| Step | Description | Key Reagents | Reaction Conditions | Yield | References |

|---|---|---|---|---|---|

| 1 | Esterification of 2-phenylacetic acid derivative | Acid chloride or ester + 2-(2-piperidinyl)ethanol | Reflux, inert solvent | 85-95% | Patents and literature |

| 2 | Hydrochloride salt formation | Hydrochloric acid | Cold conditions, 0-5°C | >90% | Patent CN108047125A |

| 3 | Purification and crystallization | Ethanol, acetone | Controlled cooling | High purity | Scientific reports |

| 4 | Chiral resolution (if needed) | L-tartaric acid | Recrystallization | Enantiomeric purity >98% | Patent CN108047125A |

Research Findings and Notes

- The synthesis process is designed for efficiency, low cost, and scalability, utilizing common reagents and straightforward reaction conditions.

- The separation of cis/trans isomers via pulping and crystallization simplifies the process compared to traditional chromatography.

- The use of chiral resolution techniques ensures high enantiomeric purity, crucial for pharmaceutical applications.

- The process aligns with industrial manufacturing standards, emphasizing safety, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Scientific Research Applications

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride has garnered attention across various fields due to its unique chemical properties and potential biological activities. Below are the primary areas of application:

Medicinal Chemistry

- Pharmaceutical Development : The compound is being explored for its anti-inflammatory and analgesic properties, suggesting potential therapeutic uses in treating conditions like arthritis and chronic pain .

- Neuropharmacology : Research indicates that it may modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for various physiological processes. This modulation could lead to applications in treating psychiatric disorders such as anxiety and depression .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate cytokine expression, indicating its potential utility in treating inflammatory conditions .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacteria and fungi, suggesting applications in infection treatment .

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cells have shown promise, particularly in liver cancer models where it induced apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to control groups, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies demonstrated that the compound induced apoptosis in liver cancer cell lines with IC50 values indicating effective cytotoxicity at low concentrations.

Case Study 3: Neuropharmacological Assessment

Behavioral studies in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine expression; potential for treating inflammatory diseases | |

| Antimicrobial | Significant inhibition of bacterial growth against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in liver cancer cell lines; effective cytotoxicity at low concentrations | |

| Neuropharmacological | Reduces anxiety-like behaviors in rodent models; potential anxiolytic effects |

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Similarity Scores

The compound shares structural homology with several piperidine-based esters. Key analogs and their similarity metrics are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Difference |

|---|---|---|---|---|---|

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 1126-09-6 | C9H18ClNO2 | 207.70 | 0.97 | Ethyl ester vs. target’s phenylacetate |

| Methyl 2-(piperidin-4-yl)acetate hydrochloride | 169458-04-2 | C8H16ClNO2 | 193.67 | 0.92 | Methyl ester; shorter alkyl chain |

| Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | 1630907-26-4 | C10H20ClNO2 | 221.72 | N/A | 3-Methyl substitution on piperidine ring |

| 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl | 19395-40-5 | C13H18ClNO2 | 255.74 | N/A | Phenyl group directly bonded to acetic acid |

| 2-(4-Piperidinyl)ethyl nicotinate hydrochloride | 1219981-10-8 | C13H19ClN2O2 | 270.76 | N/A | Nicotinate ester replaces phenylacetate |

Pharmacological Implications

- Receptor Interactions : Piperidine derivatives often target neurotransmitter receptors. For instance, 5-HT4 receptor splice variants exhibit constitutive activity influenced by C-terminal structural modifications . While direct evidence for the target compound is lacking, analogs with bulkier ester groups (e.g., nicotinate in 1219981-10-8) may show varied binding profiles due to altered steric and electronic properties .

- Metabolic Stability : Ethyl and methyl esters (e.g., 1126-09-6 and 169458-04-2) are more susceptible to hydrolysis than phenylacetate esters, suggesting the target compound may exhibit prolonged in vivo stability .

Physicochemical Properties

- Lipophilicity : The phenylacetate group in the target compound likely increases logP compared to aliphatic esters (e.g., ethyl or methyl), enhancing membrane permeability .

- Solubility : Hydrochloride salts of these compounds generally improve aqueous solubility, critical for formulation. For example, 1630907-26-4 has a molecular weight of 221.72, balancing solubility and lipophilicity .

Biological Activity

Overview

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its piperidine and phenylacetate moieties, which contribute to its interaction with various biological targets.

The biological activity of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This action leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticholinesterase Activity : Inhibition of AChE has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Potent inhibitor | |

| Antimicrobial Activity | Effective against specific bacteria |

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride. These derivatives were tested for their potency as AChE inhibitors and their efficacy against bacterial strains. The findings revealed that certain modifications enhanced both selectivity and potency.

Study Findings :

- Derivatives with electron-withdrawing groups showed improved AChE inhibition.

- Specific derivatives demonstrated significant antibacterial activity, suggesting potential for development as antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride indicates that modifications to the piperidine ring and phenylacetate group can significantly influence its biological activity. For instance, substituents at the para position of the phenyl ring have been shown to enhance AChE inhibitory activity.

Table 2: SAR Data for Selected Derivatives

| Derivative | AChE Inhibition IC50 (µM) | Comments |

|---|---|---|

| Parent Compound | 15 | Baseline activity |

| Para-methoxy derivative | 5 | Enhanced potency |

| Para-nitro derivative | 3 | Highest potency observed |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride. Research has indicated that:

- The compound exhibits favorable absorption characteristics.

- Metabolic stability is enhanced by specific structural modifications, leading to prolonged action in vivo.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions such as solvent polarity (e.g., dichloromethane for intermediate steps), stoichiometry of reagents (e.g., NaOH for deprotonation), and temperature gradients to minimize side reactions . Yield improvements often involve iterative purification via column chromatography and recrystallization, with purity validation using HPLC or LC-MS (≥98% purity thresholds) .

Q. How can researchers characterize the hydrochloride salt form of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm proton environments (e.g., piperidinyl CH2 groups at δ 2.5–3.5 ppm) and aromatic phenyl signals (δ 7.2–7.6 ppm) .

- FT-IR to identify the ester carbonyl stretch (~1740 cm⁻¹) and hydrochloride N–H vibrations (~2500 cm⁻¹) .

- XRD for crystalline structure validation, particularly for salt dissociation behavior .

Q. What solvents are suitable for solubility testing in pharmacological assays?

- Methodological Answer : Prioritize aqueous-compatible solvents (e.g., DMSO for stock solutions, diluted in PBS or saline for in vitro studies). Note that hydrochloride salts often exhibit improved aqueous solubility compared to free bases, but pH adjustments (e.g., 4.6–7.4) may be required to prevent precipitation .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols using:

- Radioligand displacement assays (e.g., for muscarinic or serotonin receptors) with controls for non-specific binding .

- Functional assays (e.g., calcium flux or cAMP modulation) to distinguish antagonism vs. partial agonism .

- Cross-validate with computational docking studies (e.g., AutoDock Vina) to correlate binding poses with experimental IC50 values .

Q. What strategies mitigate instability of the ester moiety during long-term storage?

- Methodological Answer : Hydrolysis of the ester group can be minimized by:

- Storage : –20°C under inert atmosphere (argon/nitrogen) in amber vials .

- Stabilizers : Addition of antioxidants (e.g., BHT at 0.01% w/v) or lyophilization with cryoprotectants (trehalose/mannitol) .

- Degradation Monitoring : Regular HPLC analysis to track free 2-phenylacetic acid formation .

Q. How can in vivo pharmacokinetic data be reconciled with in vitro metabolic predictions?

- Methodological Answer : Address species-specific metabolism by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.